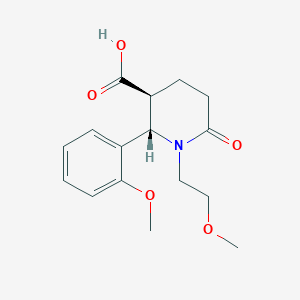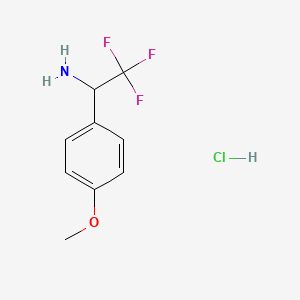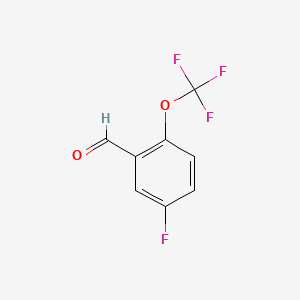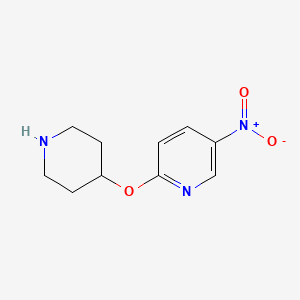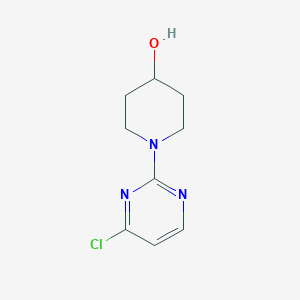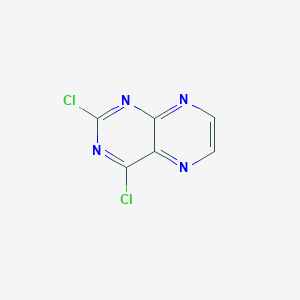
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol
Übersicht
Beschreibung
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol (5-P4-6-TFMPT) is an organosulfur compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It has been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and anticancer activities. Its unique structure and properties make it an attractive target for further research. This article will provide an overview of 5-P4-6-TFMPT, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Antimicrobial Activities : A study by Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, leading to compounds with good to moderate antimicrobial activity.
Advanced Material Applications
- Corrosion Inhibitors : Ansari, Quraishi, and Singh (2014) discovered that certain Schiff's bases derived from this compound are effective corrosion inhibitors for mild steel in hydrochloric acid solutions (Ansari, Quraishi, & Singh, 2014).
- Dye-Sensitized Solar Cells : In the study of dye-sensitized solar cells, ancillary chelates related to 5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol showed significant efficiency improvements (Chou et al., 2014).
Organic Electronics
- Organic Light-Emitting Diodes (OLEDs) : Chang et al. (2013) synthesized novel heteroleptic Ir(III) metal complexes using derivatives of this compound for application in high-performance OLEDs (Chang et al., 2013).
Anticancer Research
- Potential Anticancer Agents : A study by Hafez and El-Gazzar (2020) synthesized novel pyridine derivatives showing promising anticancer activity, particularly against liver, colon, and breast cancer cell lines (Hafez & El-Gazzar, 2020).
Anti-Inflammatory Applications
- Anti-inflammatory Agents : Toma et al. (2017) synthesized pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives, which were found to be effective anti-inflammatory agents (Toma et al., 2017).
Miscellaneous Applications
- Metal Complex Synthesis : Research by Rose et al. (1995) and Umakoshi et al. (1990) focused on synthesizing metal complexes with thiolate ligands derived from pyridine-2-thiol, demonstrating diverse chemical reactivity and structural properties (Rose et al., 1995); (Umakoshi et al., 1990).
Eigenschaften
IUPAC Name |
5-pyridin-4-yl-6-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-11(13,14)10-8(1-2-9(17)16-10)7-3-5-15-6-4-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVJPAIUPBSRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC(=C1C2=CC=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1391058.png)
